Epinin

Übersicht

Beschreibung

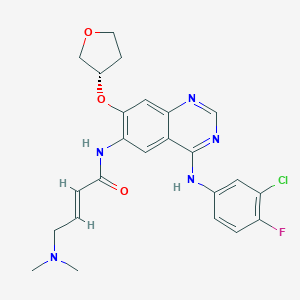

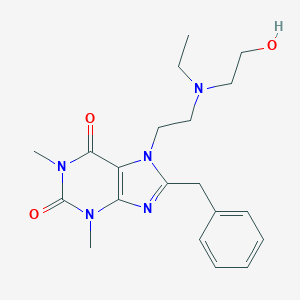

Deoxyepinephrine, also known as N-methyldopamine or epinine, is an organic compound and natural product that is structurally related to the important neurotransmitters dopamine and epinephrine. It belongs to the catecholamine family and is found in plants, insects, and animals. Deoxyepinephrine is significant as the active metabolic breakdown product of the prodrug ibopamine, which has been used to treat congestive heart failure .

Wissenschaftliche Forschungsanwendungen

Desoxyepinephrin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener Katecholamin-Derivate verwendet.

Biologie: Desoxyepinephrin wird auf seine Rolle in der Neurotransmission und seine Auswirkungen auf biologische Systeme untersucht.

Medizin: Es wird als aktiver Metabolit von Ibopamin zur Behandlung von Herzinsuffizienz verwendet.

5. Wirkmechanismus

Desoxyepinephrin entfaltet seine Wirkung, indem es als sympathomimetisches und vasokonstriktorisches Mittel wirkt. Es ahmt die Wirkung endogener Katecholamine nach, indem es an adrenerge Rezeptoren bindet, was zu einer erhöhten Herzfrequenz und einem erhöhten Blutdruck führt. Zu den molekularen Zielstrukturen gehören Alpha- und Beta-adrenerge Rezeptoren, und die beteiligten Signalwege ähneln denen von Dopamin und Epinephrin .

Ähnliche Verbindungen:

Dopamin: Ein Neurotransmitter, der an Belohnungs- und Glücksmechanismen beteiligt ist.

Epinephrin: Ein Hormon und Neurotransmitter, das an der Kampf-oder-Flucht-Reaktion beteiligt ist.

Norepinephrin: Ein Neurotransmitter, der an Erregung und Wachsamkeit beteiligt ist.

Vergleich:

Einzigartigkeit: Desoxyepinephrin ist einzigartig in seiner Doppelfunktion als Naturstoff und synthetische Verbindung. Es ist strukturell ähnlich wie Dopamin und Epinephrin, unterscheidet sich aber in seinem pharmakologischen Profil und seinen Stoffwechselwegen.

Pharmakologie: Während Dopamin und Epinephrin hauptsächlich für ihre Neurotransmitterfunktionen verwendet werden, ist Desoxyepinephrin als Stoffwechselprodukt und therapeutisches Mittel für Herzinsuffizienz von Bedeutung

Wirkmechanismus

Mode of Action

Epinine interacts with its targets, the alpha-adrenoceptors, in a manner that mimics the actions of the sympathetic nervous system . This interaction results in various physiological changes, such as increased heart rate and blood pressure . It’s worth noting that the pharmacology of Epinine largely resembles that of dopamine, a crucial neurotransmitter .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Action Environment

Factors such as temperature, pH, and the presence of other substances can influence a compound’s stability and activity

Safety and Hazards

Zukünftige Richtungen

The development of ultrasensitive epinine electrochemical sensors, such as the one based on surface modification of carbon paste electrode (CPE) by using multi-walled carbon nanotubes (MWCNTs)/Zn-Co zeolite imidazolate framework (ZnCo-ZIF) and n-hexyl-3-methylimidazolium hexafluorophosphate ionic liquid (IL), is a promising future direction .

Biochemische Analyse

Biochemical Properties

Epinine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pharmacology of Epinine largely resembles that of its “parent”, dopamine .

Molecular Mechanism

It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die erste Totalsynthese von Desoxyepinephrin wurde von Buck berichtet, der es aus 3,4-Dimethoxyphenethylamin herstellte, indem er letzteres zunächst in sein Schiff-Base mit Benzaldehyd umwandelte und dieses dann mit Methyliodid N-methylierte. Die Hydrolyse des resultierenden Produkts erfolgte, gefolgt von der Spaltung der Methylether unter Verwendung von Jodwasserstoffsäure, um Desoxyepinephrin zu liefern . Eine ähnliche Synthese, die sich nur in der Verwendung von Dimethylsulfat für die N-Methylierung und HBr für die O-Demethylierung unterscheidet, wurde 1973 von Borgman veröffentlicht .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Desoxyepinephrin sind nicht umfassend dokumentiert. Die oben genannten synthetischen Wege können für die großtechnische Produktion mit entsprechenden Modifikationen angepasst werden, um Effizienz und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desoxyepinephrin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Desoxyepinephrin kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Es kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: Desoxyepinephrin kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Chinone

Reduktion: Dihydroderivate

Substitution: N-Alkyl- oder N-Acyl-Derivate

Vergleich Mit ähnlichen Verbindungen

Dopamine: A neurotransmitter involved in reward and pleasure mechanisms.

Epinephrine: A hormone and neurotransmitter involved in the fight-or-flight response.

Norepinephrine: A neurotransmitter involved in arousal and alertness.

Comparison:

Uniqueness: Deoxyepinephrine is unique in its dual role as a natural product and a synthetic compound. It is structurally similar to dopamine and epinephrine but differs in its pharmacological profile and metabolic pathways.

Pharmacology: While dopamine and epinephrine are primarily used for their neurotransmitter functions, deoxyepinephrine is significant as a metabolic product and a therapeutic agent for heart failure

Eigenschaften

IUPAC Name |

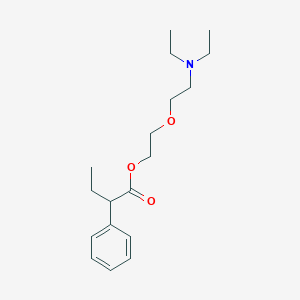

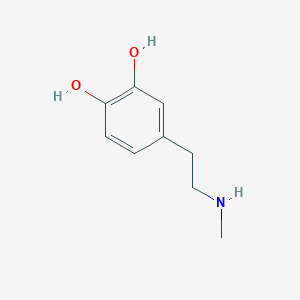

4-[2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKZFDYBISXGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198205 | |

| Record name | Deoxyepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-15-5 | |

| Record name | Epinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyepinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deoxyepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylaminoethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYEPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7339QLN1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188 - 189 °C | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)